molecular formula C16H11Cl2N3O3 B3006945 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865285-81-0

3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B3006945
CAS No.: 865285-81-0
M. Wt: 364.18
InChI Key: IQBBJYIMBGMAPL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a chemical compound that belongs to the class of dichlorobenzamide derivatives. This compound is characterized by the presence of two chlorine atoms on the benzamide ring and a 1,3,4-oxadiazole ring substituted with a methoxyphenyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Scientific Research Applications

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzamides, oxadiazole derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-N-(2-chlorophenyl)benzamide
  • 3,5-Dichloro-N-(4-chlorophenyl)benzamide
  • 2,6-Dichloro-N-(4-chlorophenyl)benzamide
  • N-(2,4-Dichlorophenyl)-2-nitrobenzamide

Uniqueness

Compared to similar compounds, 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is unique due to the presence of the 1,3,4-oxadiazole ring and the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-12(13)15-20-21-16(24-15)19-14(22)9-6-10(17)8-11(18)7-9/h2-8H,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQBBJYIMBGMAPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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